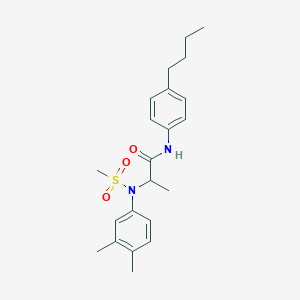![molecular formula C11H10BrN3O3S B4233613 {[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4233613.png)
{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
Übersicht
Beschreibung
{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as BTA, is a novel compound with potential applications in scientific research. BTA is a triazole-thioacetic acid derivative that exhibits unique biochemical and physiological properties.
Wirkmechanismus
{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the brain. This compound also exhibits antioxidant properties, which can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound also exhibits antioxidant properties, which can protect against oxidative stress-induced damage. In addition, this compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and yield. This compound is also stable under a range of conditions, making it a useful tool for studying the mechanism of action of various enzymes and proteins. However, this compound has some limitations. It may not be suitable for in vivo studies due to its poor solubility in water.
Zukünftige Richtungen
There are several future directions for the use of {[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's. This compound can also be used to study the mechanism of action of other enzymes and proteins. Further research is needed to explore the full range of potential applications of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid has potential applications in scientific research. It can be used as a tool to study the mechanism of action of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
2-[[5-(5-bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3S/c1-15-10(7-4-6(12)2-3-8(7)16)13-14-11(15)19-5-9(17)18/h2-4,16H,5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROOGDPFTBEXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B4233546.png)
![3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(1-pyrrolidinyl)benzamide](/img/structure/B4233547.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4233551.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorobenzyl)-3-isopropyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4233555.png)
![4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4233559.png)
![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4233564.png)


![3,3-dimethyl-2-methylene-N-(2-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4233582.png)
![ethyl 4-({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4233599.png)
![diethyl 5-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4233604.png)
![N-(2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4233607.png)
![2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4233614.png)
